Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched, also known by its CAS number 127087-87-0, is a nonionic surfactant primarily used in various industrial applications. This compound belongs to a class of chemicals known as ethoxylated nonylphenols, which are characterized by their branched alkyl chains and ethylene oxide units. The compound is recognized for its emulsifying and surfactant properties, making it valuable in formulations for cleaning agents, paints, and pesticides.
This compound is derived from the reaction of nonylphenol with ethylene oxide. Nonylphenol is a phenolic compound that has been widely used in the production of surfactants due to its effectiveness in reducing surface tension in liquids. The synthesis process typically involves the ethoxylation of nonylphenol, resulting in a branched structure that enhances its performance as a surfactant.
Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched is classified under:
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched typically involves the following steps:
The ethoxylation process can be tailored to achieve different degrees of polymerization, which affects the physical properties and functionalities of the final product. The degree of ethoxylation influences the hydrophilic-lipophilic balance (HLB) of the surfactant, determining its solubility in water and oil.
The molecular structure of Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched features:
The general formula can be represented as:
where corresponds to the number of carbon atoms in the nonyl chain and represents the number of ethylene oxide units added during synthesis.
Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched can undergo several chemical reactions:
These reactions are significant for modifying the properties of the surfactant for specific applications or improving its performance in formulations.
The mechanism through which Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched acts as a surfactant involves:
The effectiveness as a surfactant is influenced by its HLB value, which typically ranges from 10 to 15 for nonionic surfactants like this one, indicating suitability for oil-in-water emulsions.
Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched finds extensive use across various sectors:
This compound's versatility stems from its ability to modify surface tension and stabilize mixtures across diverse formulations.
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched centers on the catalytic ethoxylation of 4-nonylphenol with ethylene oxide. Industrially, this highly exothermic reaction occurs in semi-batch stirred-tank reactors (140–180°C, 2–5 atm), using alkaline homogeneous catalysts—typically potassium hydroxide (KOH) or sodium hydroxide. The reaction initiates through nucleophilic attack by the phenoxide ion (in situ generated from 4-nonylphenol and base) on ethylene oxide, forming a monoadduct. Subsequent propagation extends the polyethoxylate chain via sequential ethylene oxide additions [2].
Kinetic studies reveal that the overall rate is governed by both mass transfer of gaseous ethylene oxide into the liquid phase and intrinsic reaction kinetics. The initiation step (first ethylene oxide addition) follows second-order kinetics with rate constant kinit, while propagation (further additions) uses kprop. Research indicates kprop typically exceeds kinit by 2–3 orders of magnitude, leading to rapid chain growth once initiation occurs. For example, at 125°C, kinit = 0.018 L·mol⁻¹·min⁻¹ and kprop = 1.47 L·mol⁻¹·min⁻¹ [2].
Process optimization focuses on mitigating ethylene oxide explosion risks while maximizing efficiency. Key strategies include:
Table 1: Performance of Catalytic Systems in Nonylphenol Ethoxylation
Catalyst | Temperature (°C) | kinit (L·mol⁻¹·min⁻¹) | kprop (L·mol⁻¹·min⁻¹) | Ethoxylation Efficiency |
---|---|---|---|---|
KOH | 88 | 0.005 | 0.41 | Low |
KOH | 115 | 0.012 | 0.92 | Moderate |
KOH | 125 | 0.018 | 1.47 | High |
Computational models incorporating these kinetics enable reactor optimization. For instance, simulations balancing ethylene oxide mass transfer with reaction rates can predict output distributions (e.g., the prevalent n = 6–10 ethoxylates under specific conditions) and guide industrial scale-up [2].
Branching topology in Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched arises from two sources: (1) the branched C9 alkyl chain inherent in technical-grade 4-nonylphenol (a mixture of isomers), and (2) the ethoxylation pattern. The latter is influenced by catalyst selection, ethylene oxide feed dynamics, and reaction temperature.
Under standard KOH catalysis, ethoxylation yields predominantly linear polyether chains attached to the para-position of the phenol. However, minor branching can occur if:
Branching is deliberately minimized in industrial production to ensure surfactant performance consistency. Strategies include:
Table 2: Factors Influencing Branching in Nonylphenol Ethoxylates
Factor | Effect on Branching | Control Strategy |
---|---|---|
Alkylphenol isomer mix | Governs hydrophobic tail branching | Use standardized nonylphenol feedstock |
Temperature >140°C | Promotes ethylene oxide rearrangement | Optimize at 115–125°C |
Ethylene oxide local excess | May cause multi-site additions | Enhance mixing via turbine impellers |
Catalyst type (acidic) | Induces ether cleavage/recombination | Restrict to alkaline catalysts (KOH/NaOH) |
The typical structure retains the branched nonyl group (e.g., 1-methyloctyl or 1,1-dimethylheptyl isomers) but features a linear polyoxyethylene chain, as confirmed by SMILES notation CCCCCCCCCC1=CC=C(C=C1)OCCO [1].
Post-synthesis purification removes unreacted ethylene oxide, catalyst residues, and undesirable byproducts (e.g., polyglycols from ethylene oxide homopolymerization). Industrial methods prioritize efficiency and scalability:
Advanced techniques like membrane nanofiltration (MWCO 200–500 Da) are emerging for separating low-molecular-weight oligomers (e.g., n = 1–2 adducts) from target n = 6–10 ethoxylates. However, distillation remains impractical due to the high boiling points and thermal sensitivity of higher ethoxylates.
Final product quality is verified through:
These processes ensure compliance with industrial standards (e.g., 95% purity) while tailoring properties for applications like detergents or emulsifiers [1] [2].
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